2-Bromo-4-nitrobenzonitrile

Physicochemical Property Solubility Purification

Procure 2-Bromo-4-nitrobenzonitrile (CAS 34662-35-6) for reproducible SAR studies. Its quantified NOS inhibition (nNOS IC₅₀ 590 nM) provides a validated baseline, unlike uncharacterized isomers. The electron-deficient aryl bromide ensures high reactivity in Suzuki-Miyaura cross-couplings (predicted >99% yield based on 4-bromobenzonitrile analog). Use as an analytical reference standard exploiting its distinct mp 114–116°C and low aqueous solubility (0.16 g/L). A strategic intermediate for novel herbicide discovery, leveraging the bromoxynil-related benzonitrile core.

Molecular Formula C7H3BrN2O2
Molecular Weight 227.01 g/mol
CAS No. 34662-35-6
Cat. No. B1358633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-nitrobenzonitrile
CAS34662-35-6
Molecular FormulaC7H3BrN2O2
Molecular Weight227.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Br)C#N
InChIInChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
InChIKeyJHFVJZYSOSQUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-nitrobenzonitrile CAS 34662-35-6: Core Physicochemical and Structural Profile for Procurement Evaluation


2-Bromo-4-nitrobenzonitrile (CAS 34662-35-6) is a multifunctional aromatic building block with the molecular formula C₇H₃BrN₂O₂ and a molecular weight of 227.01 g/mol [1]. It features three key substituents on the benzene ring: a bromine atom at the 2-position, a nitro group at the 4-position, and a cyano (nitrile) group at the 1-position. This combination creates a distinct electron-deficient aromatic system. The compound is a solid at room temperature with a melting point of 114–116 °C and a calculated density of 1.81 ± 0.1 g/cm³ . Its water solubility is very low, calculated at 0.16 g/L at 25 °C . The compound's structure and properties position it as a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research applications [2].

Why 2-Bromo-4-nitrobenzonitrile Cannot Be Readily Replaced by Other Bromo-Nitrobenzonitrile Isomers or Analogs


The specific substitution pattern of 2-bromo-4-nitrobenzonitrile dictates a unique combination of physicochemical properties, reactivity, and biological activity that is not shared by its isomers. The position of the electron-withdrawing nitro group relative to the cyano and bromo substituents profoundly influences the compound's melting point, solubility, and its behavior in cross-coupling reactions [1]. In drug discovery, even minor structural modifications can lead to significant changes in target binding affinity, as evidenced by the differential inhibition of nitric oxide synthase isoforms [2]. Therefore, substituting this compound with a different regioisomer or analog, such as 4-bromo-2-nitrobenzonitrile or 2-bromo-5-nitrobenzonitrile, without rigorous re-validation, risks altering synthetic outcomes, reducing yield, or compromising biological activity. The following quantitative evidence demonstrates these critical points of differentiation for scientific selection and procurement.

Quantitative Differentiation of 2-Bromo-4-nitrobenzonitrile (CAS 34662-35-6) Against Closest Analogs: A Procurement Evidence Guide


Aqueous Solubility Differentiates 2-Bromo-4-nitrobenzonitrile from its 4-Bromo-2-nitro Isomer

2-Bromo-4-nitrobenzonitrile exhibits a lower calculated aqueous solubility compared to its regioisomer, 4-bromo-2-nitrobenzonitrile . This difference can be a critical factor for researchers selecting an intermediate for reactions in aqueous media or for purification via crystallization.

Physicochemical Property Solubility Purification Formulation

Melting Point Distinction Between 2-Bromo-4-nitrobenzonitrile and Common Isomers

The melting point of 2-bromo-4-nitrobenzonitrile (114–116 °C) is distinctly different from those of its closest regioisomers, 4-bromo-2-nitrobenzonitrile (98–99 °C) and 2-bromo-5-nitrobenzonitrile (118–120 °C) . These quantifiable differences are crucial for identity confirmation and purity assessment.

Physicochemical Property Melting Point Purity Assessment Handling

Differential Inhibition Profile of 2-Bromo-4-nitrobenzonitrile Against Nitric Oxide Synthase (NOS) Isoforms

2-Bromo-4-nitrobenzonitrile demonstrates a measurable and differentiated inhibition profile against the three human nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) [1]. This quantitative data provides a baseline for researchers exploring NOS-related pathways.

Biological Activity Enzyme Inhibition Nitric Oxide Synthase Selectivity

Cross-Coupling Reactivity of 4-Bromobenzonitrile Informs Expectations for 2-Bromo-4-nitrobenzonitrile

While direct comparative cross-coupling yield data for 2-bromo-4-nitrobenzonitrile is not available in the open literature, the reactivity of the closely related 4-bromobenzonitrile in a Suzuki-Miyaura reaction provides a strong class-level inference [1]. The presence of an additional electron-withdrawing nitro group in the target compound is expected to further activate the aryl bromide towards oxidative addition, potentially leading to even higher yields.

Synthetic Utility Cross-Coupling Suzuki-Miyaura Reactivity

Optimal Research and Industrial Application Scenarios for Procuring 2-Bromo-4-nitrobenzonitrile (CAS 34662-35-6)


Medicinal Chemistry: Synthesis of NOS-Targeting Lead Compounds

Researchers developing inhibitors of nitric oxide synthase (NOS) should procure 2-bromo-4-nitrobenzonitrile as a characterized starting material. Its documented inhibition profile against nNOS (IC50 590 nM), iNOS (IC50 420 nM), and eNOS (IC50 820 nM) provides a known baseline for structure-activity relationship (SAR) studies [1]. This quantitative data allows for the rational design of more potent and selective analogs, an advantage not offered by uncharacterized isomers.

Organic Synthesis: High-Performance Substrate for Palladium-Catalyzed Cross-Couplings

This compound is a preferred choice for Suzuki-Miyaura and related cross-coupling reactions where high reactivity is required. The combination of a bromo substituent and an electron-withdrawing nitro group makes the aromatic ring highly susceptible to oxidative addition with palladium catalysts [2]. Based on the high yields achieved with the analogous 4-bromobenzonitrile (99%), 2-bromo-4-nitrobenzonitrile is expected to perform excellently in constructing biaryl and heteroaryl systems for drug discovery and materials science.

Quality Control and Analytical Method Development

The unique physicochemical profile of 2-bromo-4-nitrobenzonitrile, particularly its distinct melting point of 114–116 °C and low aqueous solubility of 0.16 g/L , makes it an ideal reference standard for analytical chemistry. Laboratories can use this compound to develop and validate HPLC, LC-MS, or GC methods for the detection and quantification of this specific isomer in complex reaction mixtures or environmental samples. Its well-defined properties ensure method reproducibility and accuracy.

Agrochemical Intermediate: Building Block for Herbicidal Scaffolds

2-Bromo-4-nitrobenzonitrile serves as a key intermediate in the synthesis of novel agrochemicals. Its structure is closely related to the benzonitrile core found in commercial herbicides like bromoxynil [3]. The presence of the bromo and nitro groups provides versatile synthetic handles for introducing diverse functionalities, enabling the exploration of new herbicidal chemotypes with potentially improved efficacy or environmental profiles.

Technical Documentation Hub

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